Lipophilicity Advantage: LogP and Topological Polar Surface Area Comparison vs. Acyl Hydrazide Analog
The target hydrazone (2-hydrazinylidene-N-phenylacetamide) exhibits a calculated LogP of approximately 1.5 [1], compared with approximately 0.6–0.78 for the acyl hydrazide analog 2-hydrazinyl-2-oxo-N-phenylacetamide (CAS 4740-46-9) [2]. This LogP difference of approximately 0.7–0.9 log units corresponds to a predicted 5- to 8-fold higher octanol-water partition coefficient for the target compound. The topological polar surface area (TPSA) also differs: 67.5 Ų (target) versus 84.2 Ų (acyl hydrazide), indicating reduced polarity and enhanced passive membrane permeability for the hydrazone form . These differences are intrinsic to the absence of the α-oxo group and are independent of formulation.
| Evidence Dimension | LogP (octanol-water partition coefficient, calculated) and TPSA |
|---|---|
| Target Compound Data | LogP ≈ 1.5; TPSA = 67.5 Ų; H-bond donors = 2; H-bond acceptors = 3 |
| Comparator Or Baseline | 2-hydrazinyl-2-oxo-N-phenylacetamide (CAS 4740-46-9): LogP ≈ 0.6–0.78; TPSA = 84.2 Ų; H-bond donors = 3; H-bond acceptors = 5 |
| Quantified Difference | ΔLogP ≈ +0.7 to +0.9 (∼5–8× higher partition coefficient); ΔTPSA = −16.7 Ų; ΔH-bond acceptors = −2 |
| Conditions | Calculated values from MolAid and Chem960 databases (in silico prediction) |
Why This Matters
Higher LogP and lower TPSA improve membrane permeability and oral bioavailability potential, making the hydrazone scaffold a better starting point for cell-permeable inhibitor design.
- [1] MolAid calculated properties for 2-Hydrazonoacetanilid (CAS 668418-24-4): LogP = 1.5, heavy atom count = 12, rotatable bonds = 2, TPSA = 67.5 Ų. View Source
- [2] MolAid entry for 2-hydrazinyl-2-oxo-N-phenylacetamide (CAS 4740-46-9): LogP = 0.6. Chem960 entry: LogP = 0.77920, PSA = 84.22 Ų. View Source
